molecular formula C19H19FN2O4S2 B2781025 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-05-1

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2781025
CAS RN: 896356-05-1
M. Wt: 422.49
InChI Key: GRGCJEYZXRZLGC-VZCXRCSSSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

Benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzo[d]thiazol-2(3H)-one core, which is a bicyclic system containing a benzene ring fused to a thiazolone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other benzo[d]thiazol-2(3H)-one derivatives. For example, these compounds can undergo photoisomerization, possibly by a ring contraction–ring expansion mechanism involving an initial homolytic step .

Scientific Research Applications

Organic Synthesis and Drug Development

Oxazol-2(3H)-ones, a class of heterocyclic compounds, play a significant role in organic synthesis and drug development. Traditionally, their synthesis required high temperatures, metal catalysts, complex substrates, or multi-step reactions. However, recent research has introduced more efficient methods.

Catalyst-Free Synthesis of Oxazol-2(3H)-ones: A notable breakthrough involves the concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines. This reaction occurs through a tandem rearrangement/aziridination/ring-expansion process, all in the absence of any catalyst or additive. The resulting products are scalable and can be further converted into other valuable aza-heterocyclic frameworks .

Cascade Reactions for Tricyclic Compound Synthesis

Another application focuses on the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. Researchers have developed a simple and efficient approach using copper-promoted cascade reactions. Starting with easily accessible 2-amino-3-iodochromones and amines, they obtain tricyclic compounds with moderate to good yields. These compounds hold potential for various applications .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound and similar derivatives. This could include investigating their anticancer properties, mechanism of action, and potential as therapeutic agents .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-16-9-6-14(20)12-17(16)27-19(22)21-18(23)13-4-7-15(8-5-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCJEYZXRZLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

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